N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a chlorophenyl group, a dimethylaminoethyl group, and a cyclopenta[d]pyrimidinylthioacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidine Core: The cyclopenta[d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and cyclopentanone under acidic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylaminoethyl chloride and a suitable base.
Thioacetamide Formation: The thioacetamide moiety can be formed by reacting the intermediate with thioacetic acid or its derivatives.
Chlorophenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, bromine, and various solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the original compound, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system or cancer.
Pharmacology: It can be used to study the interactions with various biological targets, such as receptors or enzymes, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular mechanisms.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydroquinolin-4-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydroisoquinolin-4-yl)thio)acetamide
- N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydrobenzimidazol-4-yl)thio)acetamide
Uniqueness
N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the cyclopenta[d]pyrimidine core and the combination of functional groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c1-23(2)10-11-24-16-9-5-6-13(16)18(22-19(24)26)27-12-17(25)21-15-8-4-3-7-14(15)20/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJKCZZEABGECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.